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Compound of Interest

2-(3-Aminophenoxy)propanoic
Compound Name:

acid hydrochloride
CAS No.: 2109514-29-4
Cat. No.: B2443237

Get Quote

Abstract & Strategic Utility

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional pharmacophore scaffold
primarily utilized in the synthesis of PPAR agonists (Fibrates/Glitazars), Integrin antagonists,
and herbicidal agrochemicals.

Structurally, it presents a phenoxy-2-propanoic acid core—a privileged motif in medicinal
chemistry known for its metabolic stability and ability to mimic endogenous fatty acids. The
meta-amino group serves as a versatile vector for library expansion, allowing researchers to
attach lipophilic "tails" essential for binding to nuclear receptors (e.g., PPAR

, PPAR
).

Key Applications:
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e PPAR Modulators: Synthesis of dual agonists by coupling the amine to lipophilic
benzoyl/sulfonyl moieties.

» Peptidomimetics: Acts as a constrained Tyrosine mimic or a linker in RGD (Arg-Gly-Asp)
mimetics.

e Chiral Resolution: The

-carbon is chiral. This compound is often used to study the stereospecificity of drug-receptor
interactions (eutomer vs. distomer).

Chemical Profile & Handling
Physicochemical Properties

e Formula:
e MW: 217.65 g/mol (Salt); 181.19 g/mol (Free Base)
o Appearance: Off-white to pale beige hygroscopic solid.
e Solubility:
o High: Water, Methanol, DMSO.
o Low: Dichloromethane (DCM), Diethyl Ether, Hexanes.
 Acidity: Amphoteric nature masked by HCI. The carboxylic acid

: Anilinium ion

Handling Protocol (The "Free-Basing" Step)

The HCI salt is stable but unreactive in nucleophilic substitutions (acylation/alkylation). You
must neutralize the anilinium salt in situ or isolate the free base before use in amide couplings.

Standard Neutralization Protocol:
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e Biphasic Method (Recommended for Scale >1g): Suspend the salt in DCM. Add 1.1 equiv of
saturated

. Vigorously stir until the solid dissolves and transfers to the organic layer (as the zwitterion is
sparingly soluble, this works best if you immediately react the amine or use a co-solvent like
THF).

 In-Situ Method (Recommended for Synthesis): In the reaction vessel, add the HCI salt and
2.5-3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The first equivalent neutralizes
the HCI; the second activates the carboxylic acid (if coupling the acid); the third scavenges
byproducts.

Synthetic Utility & Workflows

Module A: Functionalizing the Amine (The "Tail"
Synthesis)

The most common application is derivatizing the aniline nitrogen to create the hydrophobic tail
required for nuclear receptor binding.

Reaction Type: Amide Coupling / Sulfonylation Target: PPAR Agonist Analogs

Critical Insight: The carboxylic acid at the 2-position can interfere with coupling reagents
(forming anhydrides). Strategy: Transient protection (Silylation) or careful pH control is required
if the acid is left free. Alternatively, use the methyl ester of the starting material and hydrolyze
later.

Module B: The Alpha-Chiral Center

The biological activity of phenoxypropanoic acids is often stereospecific. For Fibrates, the
-enantiomer is typically the eutomer.

o Racemization Risk: High. Basic conditions (e.g., NaH, strong alkoxides) can racemize the

-proton.

» Recommendation: Use mild bases (DIPEA,
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) and avoid high temperatures (>80°C) if working with enantiopure material.

Visual Workflows (Graphviz)
Diagram 1: Divergent Synthesis Pathways

This flowchart illustrates how to process the starting material into three distinct drug classes.

Amide Coupling PPAR Agonist Mimics
(R-COCI / HATU) (Amide Linker)
2-(3-Aminophenoxy) Neutralization Route B > Esterification Prodrug Scaffolds
propanoic acid HCI (DIPEA/NaHCO3) fone ¢ (MeOH / H+) (Esterified Head)
Reductive Amination N-Alkylated
(R-CHO / NaBH(OAC)3) Building Blocks

Click to download full resolution via product page

Caption: Divergent synthetic pathways for 2-(3-Aminophenoxy)propanoic acid, highlighting the
three primary derivatization vectors.

Detailed Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Synthesis
of PPAR Analog)

This protocol selectively acylates the aniline nitrogen without protecting the carboxylic acid,
utilizing in-situ silylation.

Reagents:
e Compound: 1.0 mmol (217 mg)
» Electrophile: 4-Chlorobenzoyl chloride (1.1 mmol)

e Base: DIPEA (3.5 mmol)
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« Silylating Agent: TMSCI (Trimethylsilyl chloride) (2.2 mmol)
e Solvent: Anhydrous DCM (10 mL)

Step-by-Step:

Suspension: Suspend the HCI salt in DCM under Nitrogen atmosphere. Cool to 0°C.

Transient Protection: Add DIPEA (3.5 eq) followed dropwise by TMSCI (2.2 eq).

o Mechanism:[1][2] This forms the TMS-ester of the carboxylic acid and the free aniline
base. The solution should become clear.

Acylation: Add the acid chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Deprotection: Quench with 1N HCI (10 mL) and stir vigorously for 30 mins.

o Mechanism:[1][2] The acidic aqueous workup cleaves the TMS-ester, returning the free
carboxylic acid, while the amide bond remains stable.

Isolation: Extract with EtOAc (3x). Wash organic layer with Brine.[3] Dry over

3]

Yield: Expect 85-95% of the N-acylated free acid.

Protocol 2: Synthesis of the Scaffold (If Commercial
Stock is Unavailable)

If you need to synthesize the core 2-(3-aminophenoxy)propanoic acid from scratch.

Retrosynthetic Logic: Do not alkylate 3-aminophenol directly with 2-bromopropionic acid; O- vs
N-alkylation selectivity is poor. Correct Route: 3-Nitrophenol

Williamson Ether

Nitro Reduction.
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Caption: The preferred synthetic route avoids N-alkylation side reactions by using a nitro-
precursor.

Procedure:

o Ether Formation: Reflux 3-nitrophenol (1 eq), Methyl 2-bromopropionate (1.2 eq), and
(2 eq) in Acetone for 12 hours.

¢ Reduction: Hydrogenate the intermediate (Pd/C, 1 atm

, MeOH) to yield the amine.

¢ Hydrolysis (Optional): Treat with LIOH in THF/Water to obtain the acid.
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Troubleshooting & Optimization

Issue Probable Cause

Solution

Low Solubility in DCM Zwitterionic character / HCI salt

Add 3.0 eq DIPEA or switch
solvent to DMF/DMSO mixture.

Mixed anhydride formation at

O-Acylation vs N-Acylation
COOH

Use Protocol 1 (TMS
protection) or use the Methyl
Ester variant.

L High temperature + Strong
Racemization

Keep reaction temp <40°C.

Use non-nucleophilic bases

Base .
(Hunig's base).
Store in a desiccator at -20°C.
Hygroscopicity Salt form absorbs water Dry under high vacuum/P205

before weighing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Application Note: Using 2-(3-Aminophenoxy)propanoic
Acid Hydrochloride in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2443237/docs#application-note-using-2-3-
aminophenoxy-propanoic-acid-hydrochloride-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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